Triphenylmethanol Triphenylmethanol Triphenylmethanol forms 1:1 molecular complex with triphenylphosphine oxide. It is a specific clathrate host for methanol and dimethyl sulphoxide and forms clathrate inclusion complexes. It undergoes reduction to triphenylmethane by 9, l0-dihydro-10-methylacridine in the presence of perchloric acid.

Brand Name: Vulcanchem
CAS No.: 76-84-6
VCID: VC21333728
InChI: InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

Triphenylmethanol

CAS No.: 76-84-6

Cat. No.: VC21333728

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylmethanol - 76-84-6

CAS No. 76-84-6
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name triphenylmethanol
Standard InChI InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Standard InChI Key LZTRCELOJRDYMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Boiling Point 380.0 °C
Melting Point 164.2 °C

History and Discovery

The history of triphenylmethanol dates back to the late 19th century. The foundation for its discovery was laid in 1872 when German chemist August Kekulé and his Belgian student Antoine Paul Nicolas Franchimont first synthesized triphenylmethane . Subsequently, in 1874, Russian doctoral student Walerius Hemilian (1851-1914) achieved the first synthesis of triphenylmethanol through two distinct routes: reacting triphenylmethyl bromide with water and oxidizing triphenylmethane . This discovery expanded the growing field of organic chemistry during that era and established triphenylmethanol as an important compound for further investigation and application.

Physical and Chemical Properties

Physical Properties

Triphenylmethanol appears as a white crystalline solid or fine crystalline powder that is insoluble in water and petroleum ether but readily dissolves in organic solvents such as ethanol, diethyl ether, and benzene . When dissolved in concentrated sulfuric acid, it produces a distinctive intense yellow color due to the formation of a stable "trityl" carbocation .

Table 1: Physical Properties of Triphenylmethanol

PropertyValueReference
Molecular FormulaC₁₉H₁₆O
Molecular Weight260.33-260.34 g/mol
CAS Number76-84-6
Melting Point160-163°C
Boiling Point360°C
Density1.199 (at 40°C)
Physical StateWhite crystalline solid/Fine crystalline powder
SolubilitySoluble in alcohol, ether, benzene; Insoluble in water and petroleum ether
Flash Point360-380°C
Storage Temperature2-8°C (recommended)

Chemical Structure

Triphenylmethanol features a tetrahedral arrangement with three phenyl (Ph) rings and a hydroxyl group attached to a central carbon atom . The structural characteristics include:

  • Three carbon-phenyl bonds (C-Ph) with typical sp³-sp² carbon-carbon bond lengths of approximately 1.47 Å

  • A carbon-oxygen bond (C-O) with a length of approximately 1.42 Å

  • A tetrahedral geometry at the central carbon atom

  • Three adjacent phenyl groups that create a unique steric environment around the central carbon

The spatial arrangement of the three bulky phenyl groups significantly influences the compound's reactivity and stereoelectronic properties, making it distinct from simpler alcohols.

Acid-Base Properties

As a derivative of methanol, triphenylmethanol exhibits interesting acid-base behavior. Its pKa is expected to fall within the range of 16-19, though predicted values around 12.73 have been reported . The acid-base properties of triphenylmethanol are particularly noteworthy:

  • Unlike many alcohols, triphenylmethanol's conjugate base experiences limited stabilization through solvation due to the steric hindrance created by the three phenyl groups

  • The basicity is enhanced due to the formation of a resonance-stabilized carbocation upon breaking of the C-O bond

  • In strongly acidic conditions, protonation of the oxygen leads to carbocation formation, producing the characteristic yellow color

Synthesis Methods

Grignard Reaction

The most common method for synthesizing triphenylmethanol is through the Grignard reaction, which involves the reaction between phenylmagnesium bromide (a Grignard reagent) and benzophenone (a ketone), followed by acid work-up . This approach represents a classic application of the Grignard reaction for converting a ketone to a tertiary alcohol.

The synthesis proceeds in two main steps:

  • Formation of the Grignard reagent: Bromobenzene reacts with magnesium in anhydrous diethyl ether to form phenylmagnesium bromide .

  • Reaction with benzophenone: The Grignard reagent (phenylmagnesium bromide) attacks the carbonyl carbon of benzophenone, followed by acid work-up to yield triphenylmethanol .

This synthesis pathway must be conducted under anhydrous conditions, as the presence of water can protonate the Grignard reagent and destroy it . Laboratory techniques commonly employed in this synthesis include reflux, vacuum filtration, and decantation, with product purification typically achieved through recrystallization .

Alternative Synthesis Routes

Alternative methods for synthesizing triphenylmethanol include:

  • Reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by acidification and hydrolysis

  • Reaction of phenylmagnesium bromide with methyl benzoate instead of benzophenone

  • Oxidation of triphenylmethane

  • Hydrolysis of triphenylmethyl bromide

These methods provide flexibility in synthesis approach depending on reagent availability and specific laboratory requirements.

Characterization Techniques

Several analytical techniques are employed to characterize triphenylmethanol and confirm its identity and purity:

  • Melting point determination: Pure triphenylmethanol has a melting point range of 160-163°C. Deviations from this range may indicate the presence of impurities .

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess product purity. The increased polarity compared to starting materials reflects the conversion of a ketone to a tertiary alcohol .

  • Spectroscopic methods:

    • IR spectroscopy: Shows characteristic absorption bands for the hydroxyl group (3200-3600 cm⁻¹) and aromatic rings

    • ¹H NMR spectroscopy: Displays signals for aromatic protons and the hydroxyl proton

    • ¹³C NMR spectroscopy: Typically produces five distinct signals corresponding to the different carbon environments in the molecule

  • Mass spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis .

These characterization techniques collectively provide comprehensive structural confirmation and purity assessment of synthesized triphenylmethanol.

Applications and Uses

Triphenylmethanol finds applications in various fields:

  • Chemical synthesis: Serves as a reagent in research laboratories and as an intermediate in organic synthesis pathways

  • Dye production: Acts as a key intermediate in the production of commercially important triarylmethane dyes

  • Pharmaceutical research: Used as an antiproliferative agent in certain research applications

  • Material science:

    • Serves as a specific clathrate host for methanol and dimethyl sulfoxide

    • Forms clathrate inclusion complexes

    • Used in the preparation of two-electron reduction product of pyrylogen

  • Complex formation: Reacts with triphenylphosphine oxide to form a 1:1 molecular complex

  • Luminescence applications: Exhibits interesting photo-induced fluorescence properties, making it useful in rewritable photopatterning applications when irradiated with UV light

Reactions and Chemical Behavior

Triphenylmethanol exhibits several distinctive reactions due to its unique structural features:

  • Reaction with acetyl chloride: Unlike typical alcohols that form esters, triphenylmethanol reacts with acetyl chloride to produce triphenylmethyl chloride:
    Ph₃COH + MeCOCl → Ph₃CCl + MeCO₂H

  • Formation of hydroperoxide: The steric protection offered by the three phenyl groups enables the formation of an unusually stable hydroperoxide (Ph₃COOH) when reacted with hydrogen peroxide

  • Formation of triphenylmethyl bromide: Occurs through the reaction with hydrobromic acid

  • Ether formation: Reacts with methanol under acidic conditions to form ethers

  • Carbocation formation: In strongly acidic solutions, forms a stable "trityl" carbocation, producing an intense yellow color

These reactions highlight the distinctive chemical behavior of triphenylmethanol compared to simpler alcohols, primarily due to the steric and electronic effects of the three phenyl groups.

Derivatives and Related Compounds

Triphenylmethanol serves as a foundation for various derivatives with specialized applications:

  • Triphenylmethane derivatives: Formed through reduction of triphenylmethanol, these compounds have applications in dye chemistry and organic synthesis

  • Triphenylmethanol tris(2-(hydroxymethyl)phenol) derivatives: Synthesized as carriers for various drugs with optimized lipophilicity, demonstrating the compound's potential in pharmaceutical applications

  • Triarylmethane dyes: Many important dyes derive from triphenylmethanol, highlighting its significance in industrial colorant production

The structural modification of triphenylmethanol provides routes to compounds with enhanced or specialized properties for specific applications in research and industry.

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